Product packaging for 2-Bromo-1-benzothiophen-7-ol(Cat. No.:)

2-Bromo-1-benzothiophen-7-ol

Cat. No.: B15293018
M. Wt: 229.10 g/mol
InChI Key: LZBATWDUIKQDFT-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Derivatives in Modern Organic Chemistry

The benzothiophene core is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net Derivatives of benzothiophene exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. researchgate.netnih.gov This has led to the development of several clinically used drugs containing the benzothiophene moiety, such as the osteoporosis medication raloxifene (B1678788) and the antifungal agent sertaconazole. wikipedia.orgresearchgate.net

In materials science, the π-conjugated system of benzothiophene derivatives makes them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The versatility of the benzothiophene scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and biological properties. nih.gov

Overview of Halogenated and Hydroxylated Benzothiophene Systems

The introduction of halogen and hydroxyl substituents onto the benzothiophene ring system significantly influences its chemical reactivity and biological activity.

Halogenated Benzothiophenes: The presence of a halogen, such as bromine, at the 2-position of the benzothiophene ring, as seen in 2-bromobenzothiophene, creates a versatile handle for further chemical transformations. ontosight.ai The carbon-bromine bond can readily participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of functional groups. rsc.org Bromination of the benzothiophene core can be achieved through various synthetic methods, including electrophilic substitution. rsc.org

Hydroxylated Benzothiophenes: The position of the hydroxyl group on the benzothiophene scaffold is crucial in determining the compound's properties. For instance, 7-hydroxy-1-benzothiophene has been utilized in the synthesis of more complex tricyclic compounds through reactions involving its hydroxyl functionality. rsc.org The hydroxyl group can undergo reactions such as etherification and esterification, and it can direct metallation to adjacent positions, facilitating further substitution. rsc.org The synthesis of hydroxylated benzothiophenes can be achieved through various routes, including the cyclization of appropriately substituted precursors. chemicalbook.com For example, 3-hydroxybenzo[b]thiophene can be synthesized by the cyclization of arylthioacetic acid. chemicalbook.com

Specific Academic Research Focus on 2-Bromo-1-benzothiophen-7-ol within Heterocyclic Chemistry

However, the chemical behavior of this compound can be inferred from studies on its isomers and related derivatives. For instance, research on 2-bromo-1-benzothiophen-4-ol (B2724651) provides insights into a closely related structure. biosynth.com The synthesis of such a molecule would likely involve a multi-step process, potentially starting with a pre-functionalized benzene (B151609) ring that can be cyclized to form the benzothiophene core, followed by or preceded by bromination and the introduction or deprotection of the hydroxyl group.

The reactivity of this compound would be dictated by the interplay of its functional groups. The 2-bromo position is expected to be susceptible to metal-catalyzed cross-coupling reactions. rsc.org The 7-hydroxyl group would likely undergo reactions typical of phenols, such as O-alkylation and acylation, and could influence the electronic properties of the aromatic system.

Historical Context and Evolution of Research on Substituted Benzothiophenes

The study of benzothiophene and its derivatives dates back to the early days of heterocyclic chemistry. Initial synthetic methods were often harsh and low-yielding. Over the decades, significant advancements have been made in the synthesis of substituted benzothiophenes, driven by the discovery of their utility in various applications.

Early methods for benzothiophene synthesis often involved the cyclization of sulfur-containing aromatic precursors under strong acid or high-temperature conditions. chemicalbook.com The development of transition metal-catalyzed reactions in the latter half of the 20th century revolutionized the synthesis of these compounds. wikipedia.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, enabled the efficient and regioselective construction of complex benzothiophene derivatives. nih.gov

More recently, research has focused on developing more sustainable and atom-economical synthetic routes. organic-chemistry.org This includes the use of domino reactions, where multiple bond-forming events occur in a single pot, and C-H activation strategies that allow for the direct functionalization of the benzothiophene core without the need for pre-installed leaving groups. nih.govnih.gov These modern synthetic methodologies have greatly expanded the diversity of accessible benzothiophene derivatives for screening in drug discovery and for applications in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrOS B15293018 2-Bromo-1-benzothiophen-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

2-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4,10H

InChI Key

LZBATWDUIKQDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Bromo 1 Benzothiophen 7 Ol

Reactions at the Bromine Moiety (C-2 Position)

The carbon-bromine bond at the C-2 position of the benzothiophene (B83047) ring is a prime site for various carbon-carbon bond-forming reactions and the generation of organometallic intermediates.

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of C-C bonds, and the bromo-substituent at the C-2 position of 2-Bromo-1-benzothiophen-7-ol serves as an excellent handle for such reactions.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-benzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 2-aryl or 2-vinyl-1-benzothiophen-7-ol. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki reaction is a widely used method for the arylation of bromo-thiophenes. For instance, the coupling of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid has been reported, demonstrating the feasibility of this transformation on brominated thiophene (B33073) systems. researchgate.net The general conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as sodium carbonate or potassium phosphate.

Stille Coupling: The Stille reaction involves the coupling of the bromo-benzothiophene with an organotin reagent. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. The reaction of 4-bromophenyl triflate with (ethenyl)tributyltin showcases the chemoselectivity that can be achieved in molecules with multiple reactive sites. nih.gov For this compound, a Stille coupling could introduce various alkyl, vinyl, or aryl groups at the C-2 position using the appropriate organostannane.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-benzothiophene in the presence of a palladium or nickel catalyst. nih.gov This reaction is known for its high reactivity and selectivity. The synthesis of 2-bromo-2'-phenyl-5,5'-thiophene has been achieved with higher yields using the Suzuki reaction compared to the Negishi reaction, highlighting that the choice of coupling method can significantly impact the outcome. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl or vinyl halide. This reaction could be employed to introduce an alkynyl substituent at the C-2 position of this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Heck Reaction: The Heck reaction involves the coupling of the bromo-benzothiophene with an alkene to form a new C-C bond at the C-2 position, typically yielding a 2-alkenyl-1-benzothiophen-7-ol. The reaction of 2-bromothiophene (B119243) with pent-4-en-2-ol, catalyzed by Pd(OAc)₂ and PPh₃, resulted in the corresponding ketone in a 55% yield, demonstrating the applicability of this reaction to brominated thiophenes. thieme-connect.de

Table 1: Overview of Cross-Coupling Reactions at the C-2 Position

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Boronic acid/ester Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 2-Aryl/vinyl-1-benzothiophen-7-ol
Stille Organotin reagent Pd(PPh₃)₄ 2-Alkyl/vinyl/aryl-1-benzothiophen-7-ol
Negishi Organozinc reagent Pd or Ni catalyst 2-Alkyl/vinyl/aryl-1-benzothiophen-7-ol
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 2-Alkynyl-1-benzothiophen-7-ol
Heck Alkene Pd(OAc)₂, Base 2-Alkenyl-1-benzothiophen-7-ol

Nucleophilic Substitution Reactions (SNAr and SN1-type)

Direct nucleophilic substitution of the bromine atom in this compound is generally challenging under standard SNAr conditions due to the electron-rich nature of the benzothiophene ring. However, the reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring. Studies on the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines have shown that the reaction proceeds faster in ionic liquids compared to conventional solvents. nih.gov While the hydroxyl group at the C-7 position is electron-donating, its influence on the C-2 position might not be sufficient to facilitate SNAr reactions without further activation. SN1-type reactions are not expected to occur at an sp²-hybridized carbon.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a crucial reaction for converting the C-Br bond into a more reactive C-metal bond, thereby generating a potent nucleophile. organic-chemistry.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely lead to the formation of 2-lithio-1-benzothiophen-7-ol. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position. For instance, reaction with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce the carboxylic acid.

Reactions at the Hydroxyl Moiety (C-7 Position)

The phenolic hydroxyl group at the C-7 position offers another avenue for the chemical modification of this compound.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: The hydroxyl group can be readily esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic conditions (Fischer esterification). These reactions would yield the corresponding 7-acyloxy-2-bromo-1-benzothiophene derivatives.

Table 2: Reactions at the C-7 Hydroxyl Group

Reaction Reagent Product Type
Etherification Alkyl halide, Base 7-Alkoxy-2-bromo-1-benzothiophene
Esterification Acid chloride/anhydride, Base 7-Acyloxy-2-bromo-1-benzothiophene
Esterification Carboxylic acid, Acid catalyst 7-Acyloxy-2-bromo-1-benzothiophene

Oxidation Reactions of Phenolic Hydroxyl Group

Phenolic hydroxyl groups can be oxidized to quinones under specific conditions. Reagents like Fremy's salt (potassium nitrosodisulfonate) are known to selectively oxidize phenols to p-quinones. orgsyn.orgwikipedia.org The oxidation of phenols can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). clockss.orgnih.gov The oxidation of this compound would likely lead to the formation of a quinone derivative, although the specific structure of the product would depend on the reaction conditions and the regioselectivity of the oxidation.

O-Arylation and O-Alkylation Processes

The presence of a phenolic hydroxyl group at the 7-position allows for its derivatization through O-arylation and O-alkylation reactions. These transformations are crucial for introducing a variety of substituents, which can significantly alter the molecule's physical and biological properties.

O-Alkylation:

O-alkylation of this compound can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. While specific studies on this compound are not prevalent, related transformations on similar phenolic substrates suggest that bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) would be effective. Protecting the hydroxyl group can also enhance the success of subsequent reactions, for instance, alkylation of 2-amino-6-chloropurine (B14584) was enhanced by protecting the hydroxyl group in 2-bromo-2-phenylethanol (B2936432) and 2-bromo-1-phenylethanol. nih.gov

O-Arylation:

O-Arylation, particularly through transition metal-catalyzed cross-coupling reactions, provides a powerful method for the synthesis of diaryl ethers. The Buchwald-Hartwig amination protocol, adapted for O-arylation, is a common method. This reaction would involve coupling of this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The reactivity of the bromo substituent at the 2-position must be considered, as competitive C-C or C-N coupling could occur. Selective O-arylation would likely depend on the careful selection of catalytic systems and reaction conditions that favor the O-arylation pathway over reactions at the C-Br bond.

Reaction TypeReagents and Conditions (Inferred)Expected Product
O-AlkylationAlkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)2-Bromo-7-alkoxy-1-benzothiophene
O-ArylationAryl halide (e.g., Ph-Br), Catalyst (e.g., Pd(OAc)₂, CuI), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)2-Bromo-7-(aryloxy)-1-benzothiophene

Electrophilic Aromatic Substitution on the Benzothiophene Core

The benzothiophene core of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is influenced by the directing effects of the existing substituents: the hydroxyl group, the bromo group, and the sulfur atom of the thiophene ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The sulfur atom in the thiophene ring also directs electrophilic attack to the positions alpha to it (the 2- and 3-positions). The bromo group is a deactivating, ortho-, para-directing group. The interplay of these directing effects determines the position of substitution.

Given the strong activating and directing effect of the hydroxyl group at position 7, electrophilic substitution is most likely to occur on the benzene (B151609) ring. The positions ortho and para to the hydroxyl group are C-6 and C-4, respectively. Therefore, nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly 4- and 6-substituted products. The presence of the deactivating bromo group at the 2-position would likely have a lesser influence on the regioselectivity of the benzene ring. One of the most common methodologies for synthesizing benzothiophene derivatives involves the S-endo-dig or 5-exo-dig cyclization of ortho-thioanisole-containing arylalkynes in the presence of various electrophilic reagents like iodine, bromine, or N-bromosuccinimide (NBS). nih.gov

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄2-Bromo-4-nitro-1-benzothiophen-7-ol and 2-Bromo-6-nitro-1-benzothiophen-7-ol
BrominationBr₂/FeBr₃2,4-Dibromo-1-benzothiophen-7-ol and 2,6-Dibromo-1-benzothiophen-7-ol
Friedel-Crafts AcylationRCOCl/AlCl₃2-Bromo-4-acyl-1-benzothiophen-7-ol and 2-Bromo-6-acyl-1-benzothiophen-7-ol

Cycloaddition Reactions Involving the Benzothiophene System

The thiophene ring of the benzothiophene system can participate in cycloaddition reactions, although it is generally less reactive than acyclic dienes due to its aromatic character. To facilitate cycloaddition, the aromaticity of the thiophene ring often needs to be disrupted, for instance, by oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. These oxidized species are more reactive as dienes in Diels-Alder reactions.

While specific cycloaddition studies on this compound are not documented, research on related benzothiophene derivatives provides insight. For example, palladium-catalyzed homocoupling of thiophene derivatives in the presence of silver fluoride (B91410) or silver acetate (B1210297) can occur under mild conditions. acs.org This suggests that under appropriate catalytic conditions, the C-H bonds of the thiophene ring in this compound could potentially be functionalized to participate in coupling reactions that may be considered a formal cycloaddition.

Chemo-, Regio-, and Stereoselectivity Studies in Transformations

The presence of multiple reactive sites in this compound—the hydroxyl group, the C-Br bond, and various positions on the aromatic core—makes the study of selectivity in its transformations particularly important.

Chemoselectivity: In reactions involving both the hydroxyl and bromo groups, such as in cross-coupling reactions, the choice of catalyst and reaction conditions is paramount to achieve chemoselectivity. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst that selectively activates the C-Br bond for oxidative addition without promoting O-arylation would be required for C-C bond formation at the 2-position. Conversely, conditions favoring O-arylation would be needed to modify the hydroxyl group. Studies on the Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid have shown that the choice of solvent can significantly affect the yield, with a mixture of 1,4-dioxane (B91453) and water providing better results than dry toluene. nih.gov

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents. In the case of palladium-catalyzed cross-coupling reactions, the site of reaction is predetermined by the position of the bromo substituent. However, in reactions involving C-H activation, the inherent reactivity of the different C-H bonds of the benzothiophene core would determine the regioselectivity. For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been achieved via Suzuki cross-coupling reactions. d-nb.info Similarly, the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives has been accomplished with moderate to good yields through palladium-catalyzed Suzuki coupling. nih.gov

Stereoselectivity: For reactions that generate new stereocenters, the control of stereoselectivity would be a key consideration. For instance, if the thiophene ring were to undergo a cycloaddition reaction, the stereochemical outcome (endo/exo selectivity) would be of interest. However, without specific examples of such reactions for this molecule, a detailed discussion remains speculative.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org A primary KIE (kH/kD > 1) is observed when a bond to hydrogen is broken in the slowest step of the reaction. baranlab.org For electrophilic aromatic substitution on the benzothiophene core, the absence of a significant KIE upon deuteration of the aromatic ring would suggest that the initial attack of the electrophile to form the Wheland intermediate is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity. youtube.com In the context of C-H activation/functionalization reactions, a significant KIE would provide strong evidence for the involvement of C-H bond cleavage in the rate-limiting step.

The direct observation or trapping of reaction intermediates can provide invaluable mechanistic insight. For palladium-catalyzed cross-coupling reactions, such as a Suzuki-Miyaura coupling at the C-Br bond, the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination. While the intermediates in the catalytic cycle of palladium-catalyzed reactions are often transient and difficult to isolate, their existence can be inferred from the products of the reaction and by using spectroscopic techniques under reaction conditions. Mechanistic studies of the Suzuki cross-coupling reaction are an active area of research. colab.ws For electrophilic aromatic substitution, the key intermediate is the resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The relative stability of the possible Wheland intermediates for substitution at different positions on the benzothiophene ring would determine the regiochemical outcome of the reaction.

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Bromo-1-benzothiophen-7-ol, a suite of one-dimensional and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon-¹³ (¹³C) signals and to elucidate the connectivity and spatial relationships between atoms.

While 1D NMR provides initial information on the chemical environment of nuclei, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for substituted aromatic systems like this compound. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.govnih.gov For this compound, COSY would be critical in establishing the connectivity of the protons on the benzene (B151609) ring. Cross-peaks in the COSY spectrum would reveal which protons are adjacent to each other, aiding in the assignment of the aromatic protons H-4, H-5, and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. researchgate.netnih.gov This technique would allow for the direct assignment of each protonated carbon in the this compound structure by linking the known proton chemical shifts to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): To assemble the full carbon skeleton, the HMBC experiment is employed. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.govnih.gov This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the aromatic protons to the carbon atoms at the ring junctions (C-3a and C-7a), the bromine-bearing carbon (C-2), the sulfur-adjacent carbon (C-7a), and the hydroxyl-bearing carbon (C-7).

Hypothetical ¹H and ¹³C NMR Data for this compound

The following table represents hypothetical NMR data that would be expected for this compound based on typical chemical shift values for similar structures. Actual experimental values may vary.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C-2-~115.0H-3 → C-2, C-3a
C-3~7.30 (s)~125.0H-3 → C-2, C-3a, C-7a
C-3a-~140.0H-3, H-4 → C-3a
C-4~7.10 (d)~122.0H-4 → C-3a, C-5, C-6, C-7a
C-5~6.90 (t)~120.0H-5 → C-4, C-6, C-7
C-6~7.00 (d)~118.0H-6 → C-4, C-5, C-7, C-7a
C-7-~155.0H-6, OH → C-7
C-7a-~130.0H-3, H-4, H-6 → C-7a
OH~9.50 (s, br)-OH → C-6, C-7

Solid-State NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of molecules in the solid state. Unlike solution NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous material. acs.orgacs.org

For this compound, the existence of different polymorphs could have significant implications for its physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can be used to identify and quantify different polymorphic forms, as each form will typically exhibit a unique set of chemical shifts due to differences in the local electronic environment and crystal packing. acs.org Furthermore, measurements of relaxation times, such as the spin-lattice relaxation time (T₁), can provide insights into the molecular mobility and dynamics within the crystal lattice. acs.org

Single-Crystal X-ray Diffraction Studies

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction experiment on this compound would yield a precise 3D model of the molecule. From this model, accurate bond lengths and angles for the entire molecule can be determined. This data would confirm the planarity of the benzothiophene (B83047) ring system and provide exact values for the C-Br, C-S, C-O, and various C-C and C-H bond lengths and angles.

Hypothetical Bond Length and Angle Data for this compound from X-ray Diffraction

The following table presents hypothetical, representative bond parameters. Actual experimental data would be required for precise values.

Bond/AngleParameterExpected Value
Bond Lengths C(2)-Br(1)~1.88 Å
S(1)-C(2)~1.74 Å
S(1)-C(7a)~1.75 Å
C(7)-O(1)~1.36 Å
Bond Angles C(2)-S(1)-C(7a)~91.5°
Br(1)-C(2)-C(3)~125.0°
O(1)-C(7)-C(6)~118.0°
Torsion Angle C(3)-C(3a)-C(4)-C(5)~0.5° (indicating planarity)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the forces that govern the solid-state structure. For this compound, key interactions would include:

π–π Stacking: The planar aromatic benzothiophene core provides an ideal platform for π–π stacking interactions. The analysis would reveal the distance and offset between stacked rings, which are indicative of the strength of these interactions.

Halogen Bonding: The bromine atom at the C-2 position could potentially act as a halogen bond donor, interacting with nucleophilic atoms on adjacent molecules.

While the benzothiophene ring system is rigid and planar, the orientation of the hydroxyl proton can be determined from the X-ray data. The analysis would reveal the specific conformation adopted by the -OH group in the solid state, which is often dictated by the formation of the most stable hydrogen bonding network. This provides a static snapshot of the molecule's preferred conformation within the crystalline environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups based on the absorption frequencies. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the aromatic C-H bonds, the C=C bonds of the benzene and thiophene (B33073) rings, the C-S bond of the thiophene ring, and the C-Br bond.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational, rotational, and other low-frequency modes in a molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the benzothiophene core and the C-Br and C-S bonds.

Anticipated Vibrational Frequencies

Functional Group/Vibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Notes
O-H Stretch3600-3200 (broad)WeakThe broadness in FT-IR is due to hydrogen bonding.
Aromatic C-H Stretch3100-3000StrongCharacteristic of the benzene and thiophene rings.
Aromatic C=C Stretch1620-1450StrongMultiple bands are expected due to the fused ring system.
C-O Stretch (Phenolic)1260-1180MediumCoupled with O-H in-plane bending.
C-S Stretch750-600MediumCharacteristic of the thiophene ring.
C-Br Stretch680-515StrongThe position can be influenced by substitution patterns.

This table presents predicted data based on established group frequencies and analysis of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound. Furthermore, by analyzing the fragmentation patterns under ionization, significant structural information can be deduced.

The expected monoisotopic mass of this compound (C₈H₅BrOS) can be calculated with high precision. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, providing a clear indicator for the presence of a single bromine atom.

Fragmentation Analysis

Electron ionization (EI) is a common technique used in conjunction with HRMS that causes the molecule to fragment in a reproducible manner. The analysis of these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for phenolic compounds.

Loss of Br•: Cleavage of the carbon-bromine bond.

Loss of CHO•: A characteristic fragmentation from a hydroxy-substituted aromatic ring.

Thiophene Ring Fragmentation: Cleavage of the thiophene ring, potentially with the loss of CS or related fragments.

IonProposed Fragment StructureCalculated Exact MassNotes
[M]⁺•C₈H₅BrOS227.9244Molecular ion with ⁷⁹Br
[M+2]⁺•C₈H₅BrOS229.9224Molecular ion with ⁸¹Br
[M-CO]⁺•C₇H₅BrS199.9295Loss of carbon monoxide from the phenolic ring.
[M-Br]⁺C₈H₅OS149.0088Loss of the bromine radical.

This table presents predicted HRMS data. Actual fragmentation would be confirmed by experimental analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (If applicable for chiral derivatives)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical activity. However, if this compound were used as a precursor to synthesize chiral derivatives, for instance, through substitution at a prochiral center or by the introduction of a chiral side chain, then chiroptical spectroscopy would become a critical analytical tool.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution.

Should a chiral derivative of this compound be synthesized, its CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the experimental spectrum to the calculated one, the absolute configuration of the synthesized chiral derivative could be determined.

As there are no reported chiral derivatives of this compound in the literature, a representative data table cannot be provided. However, the application of this technique would be essential in the stereochemical elucidation of any future chiral analogues.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and analyze the behavior of molecules at the atomic and electronic levels. For 2-Bromo-1-benzothiophen-7-ol, these calculations can elucidate its structural and electronic properties with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ) are commonly employed to find the minimum energy structure. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions. For instance, the planarity of the benzothiophene (B83047) ring system and the orientation of the hydroxyl and bromo substituents are determined.

Electronic structure analysis, performed on the optimized geometry, reveals details about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the polarity of different regions of the molecule.

Table 1: Illustrative Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.75C-S-C91.5
C-Br1.88C-C-Br121.0
C-O1.36C-C-O119.5
O-H0.97C-O-H109.0

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. rsc.orgpku.edu.cn

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzothiophene ring and the hydroxyl group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely have significant contributions from the C-Br bond and the aromatic system, indicating potential sites for nucleophilic attack. FMO analysis is crucial for understanding the regioselectivity of reactions involving this molecule. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as lone pairs on oxygen or nitrogen atoms. These are the most likely sites for electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas, which are susceptible to nucleophilic attack. Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime site for interaction with electrophiles. The hydrogen of the hydroxyl group and the region around the bromine atom might show positive potential (blue), indicating their susceptibility to nucleophilic interactions. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For reactions involving this compound, such as electrophilic substitution or nucleophilic substitution, computational methods can determine the most favorable reaction pathway. nih.govresearchgate.net

Transition state analysis is a key component of these studies. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Computational studies can explore different possible mechanisms, such as concerted versus stepwise pathways, and identify the one with the lowest activation energy, which is the most likely to occur. acs.org

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. youtube.comyoutube.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govrsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be predicted. researchgate.net These predicted shifts can then be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure of this compound.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. The calculated IR spectrum can be compared with the experimental spectrum to help assign the observed vibrational modes to specific functional groups and motions within the molecule. nih.govnih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

NucleusPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C-Br110.5112.1
C-OH155.2156.8
Vibrational Mode Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹)
O-H stretch35503545
C-Br stretch650655

Note: The data in this table is illustrative. Experimental values would need to be determined empirically.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and the orientation of its substituents.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects. This can reveal how the solvent interacts with the solute molecule, for example, through hydrogen bonding with the hydroxyl group, and how this affects its structure and reactivity. Ab initio molecular dynamics, which combines MD with on-the-fly quantum mechanical calculations, can provide an even more accurate description of these effects. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For the compound this compound, QSPR studies can provide valuable insights into its behavior and characteristics without the need for extensive experimental measurements. This approach is particularly useful in the early stages of research and development for predicting properties such as solubility, boiling point, and chromatographic retention times.

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop predictive models. These models are typically generated using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). imist.ma

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of benzothiophene derivatives has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) investigations. imist.manih.govresearchgate.net QSAR is a related methodology that correlates molecular structure with biological activity. The principles and techniques used in QSAR are directly applicable to QSPR. These studies on benzothiophene derivatives have successfully identified key molecular features that govern their biological activities, such as antimicrobial and anticancer effects. imist.maresearchgate.net

For instance, QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase have highlighted the importance of polar interactions, including electrostatic and hydrogen-bonding properties, in determining their inhibitory activity. nih.gov Similarly, research on benzothiophene-based anticancer agents has revealed that steric and electrostatic interactions, along with electro-topological parameters, are crucial for their efficacy. researchgate.net In the context of developing antibiotics against multidrug-resistant Staphylococcus aureus, QSAR models have identified key descriptors like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - van der Waals Surface Area of Fractional Positive-charged atoms) and Q_VSA_FHYD (Charge-weighted van der Waals Surface Area of Fractional Hydrophobic atoms) as being significant. researchgate.net

These findings from related benzothiophene derivatives provide a solid foundation for postulating the important descriptors for a QSPR model of this compound. The development of a robust QSPR model for this compound would involve the calculation of a wide array of molecular descriptors, followed by the selection of the most relevant ones and the generation of a statistically sound predictive model.

Research Findings

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and kappa shape indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In QSAR studies of benzothiophene derivatives, a variety of descriptors have been shown to be significant. nih.govresearchgate.net For example, in the development of anticancer agents, parameters like T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index were found to be correlated with activity. researchgate.net For antimicrobial benzothiophenes, descriptors related to van der Waals surface area and charge have proven important. researchgate.net

The statistical quality of a QSPR model is assessed using several parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R² value (close to 1) signifies a good fit. Internal validation is often performed using the leave-one-out cross-validation method, which yields the cross-validated R² (q²). External validation, using an independent test set of compounds, provides the predictive R² (R²pred). Robust QSPR models typically exhibit high values for all these statistical metrics. nih.gov

For instance, a QSAR model for benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors showed excellent statistical quality with an R² of 0.98 and an R²pred of 0.81 for the Hologram QSAR (HQSAR) method. nih.gov

The table below provides a representative, though not exhaustive, list of molecular descriptors that would be calculated and considered in the development of a QSPR model for this compound.

Table 1: Representative Molecular Descriptors for QSPR Modeling of this compound

Descriptor CategoryDescriptor NameDescription
Topological Wiener IndexSum of the distances between all pairs of atoms.
Balaban IndexA distance-based topological index.
Kier & Hall Connectivity IndicesDescribe the branching and complexity of the molecular skeleton.
Geometrical Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
OvalityA measure of the non-sphericity of the molecule.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Partial ChargesThe distribution of electron density across the atoms.
PolarizabilityThe ease with which the electron cloud can be distorted by an electric field.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.

Following the calculation of descriptors, a statistical analysis would be performed to build the QSPR equation. The table below illustrates the typical statistical parameters used to evaluate the performance of such a model, with hypothetical values for demonstration purposes.

Table 2: Statistical Parameters for a Hypothetical QSPR Model

Statistical ParameterSymbolTypical Value RangeInterpretation
Coefficient of Determination0.8 - 1.0Goodness of fit of the model.
Cross-validated R²> 0.6Internal predictive ability of the model.
Predictive R²R²pred> 0.5External predictive ability of the model.
Standard DeviationSDLow values desiredMeasure of the dispersion of the data.
F-statisticFHigh values desiredStatistical significance of the regression model.

By establishing a statistically significant QSPR model, various physicochemical properties of this compound and its analogs could be predicted, thereby accelerating the design and screening of new compounds with desired characteristics.

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The ability to selectively functionalize both the bromine and hydroxyl groups makes 2-Bromo-1-benzothiophen-7-ol a powerful tool for the construction of intricate molecular frameworks.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The benzothiophene (B83047) core of this compound can serve as a foundational unit for the synthesis of larger, more complex PAHs. The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgwikipedia.orgorganic-chemistry.org These reactions allow for the facile formation of carbon-carbon bonds, enabling the fusion of additional aromatic rings onto the benzothiophene scaffold. For instance, a Suzuki coupling with an arylboronic acid could introduce a phenyl or other aryl group, which could then undergo intramolecular cyclization to form a larger polycyclic system.

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

Coupling Reaction Reactant Catalyst System (Typical) Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl-substituted benzothiophene
Heck Coupling Alkene Pd(OAc)₂, PPh₃, base Alkenyl-substituted benzothiophene

This table presents potential reaction pathways. Specific conditions would require experimental optimization.

The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems. The bromine atom can be displaced by various nucleophiles or participate in coupling reactions to introduce nitrogen, oxygen, or other sulfur-containing heterocycles. The hydroxyl group can also be a key player in these transformations, for example, through condensation reactions or by directing metallation at an adjacent position to facilitate further functionalization. This dual reactivity allows for the construction of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Molecular probes are essential tools in chemical biology and medical diagnostics. The benzothiophene core is a known fluorophore, and its photophysical properties can be finely tuned by the introduction of various substituents. The 2-bromo position of this compound provides a convenient handle to attach different functional groups that can act as recognition elements for specific analytes or biological targets. The hydroxyl group at the 7-position can also be modified to modulate the probe's solubility, cell permeability, or to introduce a secondary reporting unit. For example, coupling with a fluorescent dye or a bioluminescent substrate could lead to the development of ratiometric or dual-modal probes.

Monomer and Intermediate in Polymer Chemistry and Advanced Materials

The unique electronic properties of the benzothiophene ring system make it an attractive component for advanced organic materials. This compound can serve as a monomer or a key intermediate in the synthesis of polymers and other materials with tailored optoelectronic properties.

Benzothiophene derivatives are known to exhibit semiconducting properties and have been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The extended π-system of the benzothiophene core facilitates charge transport. By polymerizing or incorporating this compound into larger conjugated systems, materials with desirable charge carrier mobilities and electronic energy levels can be designed. The bromine and hydroxyl groups offer versatile points for polymerization, for instance, through Suzuki or Sonogashira polymerization, leading to the formation of conjugated polymers with a benzothiophene backbone.

The inherent fluorescence of the benzothiophene scaffold can be exploited in the design of novel dyes and pigments. The photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature and position of substituents on the benzothiophene ring. The 2-bromo and 7-hydroxyl groups of this compound provide a template for systematic modification to achieve desired photophysical characteristics. For example, the introduction of electron-donating or electron-withdrawing groups via the bromo position can significantly alter the intramolecular charge transfer (ICT) character of the molecule, leading to a red or blue shift in the emission spectrum. The hydroxyl group can also influence the photophysical properties through its electronic effects and its ability to participate in hydrogen bonding. elsevierpure.com

Table 2: Predicted Photophysical Effects of Substitution

Position Substituent Type Predicted Effect on Emission
2 Electron-donating group Bathochromic shift (red-shift)
2 Electron-withdrawing group Hypsochromic shift (blue-shift)
7 Etherification of -OH Modulation of solubility and solid-state packing

These are general predictions based on established principles of fluorophore design and would need to be confirmed experimentally.

Ligand and Catalyst Precursor in Organometallic Chemistry

There is no available research data or discussion on the use of this compound as a ligand or a precursor to catalysts in organometallic chemistry.

Functionalization of Surfaces and Interfaces for Material Science Applications

No studies or findings were identified that describe the use of this compound for the functionalization of surfaces or interfaces in material science applications.

Future Directions and Emerging Research Avenues

Novel and Efficient Synthetic Methodologies for Multi-functionalized Benzothiophenols

The development of novel and efficient synthetic routes to multi-functionalized benzothiophenols, the key precursors to compounds like 2-Bromo-1-benzothiophen-7-ol, is a primary area of future research. While numerous methods exist for synthesizing the benzothiophene (B83047) core, the focus is shifting towards strategies that offer high efficiency, regioselectivity, and broad functional group tolerance. organic-chemistry.orgnih.gov

Future methodologies are expected to heavily rely on transition-metal-catalyzed reactions. rsc.org Palladium-catalyzed C-H arylation and copper-catalyzed Ullmann-type couplings have already proven effective for constructing the benzothiophene skeleton. organic-chemistry.orgrsc.org Research will likely aim to adapt these methods for the direct and selective introduction of multiple substituents. For instance, developing catalytic systems that can tolerate the acidic proton of a phenol (B47542) while constructing the thiophene (B33073) ring would be a significant advancement. acs.org Furthermore, iridium-catalyzed hydrogen transfer reactions present a green alternative for the synthesis of substituted benzothiophenes from benzylic alcohols. organic-chemistry.org

Photocatalytic radical annulation processes, which can operate under mild conditions using visible light, represent another promising frontier. organic-chemistry.org The development of photocatalytic methods for the synthesis of functionalized benzothiophenols could provide a more sustainable alternative to traditional transition-metal catalysis.

Catalytic SystemReaction TypePotential Advantages for Benzothiophenol Synthesis
Palladium (Pd) Cross-coupling, C-H ArylationHigh efficiency, known reactivity, broad substrate scope. organic-chemistry.orgrsc.org
Copper (Cu) Ullmann Coupling, AnnulationCost-effective, effective for C-S bond formation. organic-chemistry.org
Iridium (Ir) Hydrogen TransferGreen chemistry approach, uses readily available starting materials. organic-chemistry.org
**Iodine (I₂) **Cascade ReactionsMetal-free, economical, and environmentally friendly. organic-chemistry.org
Photocatalysis Radical AnnulationMild reaction conditions, green light initiation, high regioselectivity. organic-chemistry.org

This table summarizes potential catalytic systems for the synthesis of multi-functionalized benzothiophenols, based on established methods for benzothiophene synthesis.

Exploration of Undiscovered Reactivity Patterns of this compound

The bifunctional nature of this compound opens up a vast landscape of unexplored reactivity. The interplay between the electron-donating hydroxyl group and the versatile bromine atom on the aromatic core is of significant interest. Benzothiophenes are known to undergo electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. numberanalytics.com

The bromine atom at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. numberanalytics.comnih.gov This allows for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of a large library of derivatives. Future research could focus on developing selective coupling reactions that leave the hydroxyl group intact or use it as an internal ligand to direct the reaction.

The hydroxyl group at the C7 position can undergo O-alkylation, O-acylation, or be converted into a triflate for further cross-coupling reactions. It also acts as a directing group, potentially influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions on the benzene (B151609) ring. Investigating the competitive reactivity and developing orthogonal protection strategies for the two functional groups will be crucial for unlocking the full synthetic potential of this molecule.

Integration into Advanced Functional Materials and Nanostructures

The inherent electronic properties of the benzothiophene scaffold make it a valuable component in materials science, particularly in organic electronics. numberanalytics.com Derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The compound this compound is a prime candidate for a monomer in the synthesis of novel conjugated polymers.

Stille and Suzuki cross-coupling polymerizations can be employed to create polymers where the benzothiophene unit is a key part of the conjugated backbone. nih.govrsc.org The hydroxyl group offers a site for attaching solubilizing side chains or functional groups that can direct self-assembly and influence the polymer's morphology and electronic properties. rsc.org For instance, incorporating nucleobase side chains via the hydroxyl group could induce specific molecular-level interactions, like hydrogen bonding, to heighten organization and improve properties such as charge carrier mobility. rsc.org

Furthermore, the planar structure of the benzothiophene core promotes π-stacking, making it suitable for the design of self-assembling nanostructures like nanofibers or nanosheets. Such materials could find applications in sensors, organic field-effect transistors (OFETs), and as components in polymer-fullerene solar cells. nih.govresearchgate.net Research into microporous polymer networks derived from thiophene-based monomers has shown high surface areas, suggesting potential applications in gas storage and catalysis. acs.org

Potential ApplicationRole of this compoundKey Functional Groups
Organic Photovoltaics (OPVs) Monomer for donor or acceptor polymers. numberanalytics.comresearchgate.netThiophene ring (conjugation), Bromo (polymerization site).
Organic LEDs (OLEDs) Building block for emissive or charge-transport materials. numberanalytics.comThiophene ring (luminescence), Hydroxyl (property tuning).
Organic Field-Effect Transistors (OFETs) Active layer semiconductor material. nih.govThiophene ring (charge transport), Hydroxyl (solubility, morphology).
Self-Assembling Nanomaterials Molecular building block for directed assembly. rsc.orgPlanar core (π-stacking), Hydroxyl (H-bonding).
Microporous Polymer Networks Tetrafunctional monomer precursor for porous materials. acs.orgBromo and Hydroxyl groups for creating cross-linked networks.

This table outlines potential applications of this compound in advanced materials and the role of its specific functional groups.

Sustainable and Scalable Production Methods

A critical aspect of future research will be the development of sustainable and scalable production methods for this compound and its derivatives. Green chemistry principles are increasingly important in chemical synthesis to reduce environmental impact and cost. researchgate.net

Future synthetic strategies will likely focus on minimizing the use of hazardous solvents and reagents, improving atom economy, and utilizing energy-efficient processes. This includes exploring reactions in aqueous media or under solvent-free conditions. researchgate.net Microwave-assisted and ultrasound-activated syntheses have shown promise in accelerating reaction times and improving yields for heterocyclic compounds. researchgate.net

Catalyst-free methods, such as iodine-catalyzed cascade reactions, offer an economical and green pathway to the benzothiophene core. organic-chemistry.org Additionally, the development of robust and recyclable catalytic systems, perhaps immobilized on solid supports, would be a significant step towards scalable and environmentally benign production. Biocatalytic synthesis, using enzymes to perform specific chemical transformations, is another emerging area that could offer high selectivity and reduced environmental impact, although scalability can be a challenge. numberanalytics.com

Application in Cascade and Multicomponent Reactions for Molecular Complexity

Cascade (or domino) and multicomponent reactions (MCRs) are powerful tools in organic synthesis for building complex molecular architectures in a single, efficient step. nih.govnih.govnih.gov These reactions increase efficiency by reducing the number of synthetic steps, purifications, and waste generated. nih.gov The structure of this compound is well-suited for application in such reactions.

A future research direction would be to design MCRs where the benzothiophene derivative acts as a key building block. For example, a three-component reaction could involve the hydroxyl group, the bromine atom (via in-situ conversion to an organometallic species), and an external electrophile to rapidly generate highly functionalized, polycyclic heterocyclic systems. rsc.org The Povarov reaction, a multicomponent process for synthesizing tetrahydroquinolines, could potentially be adapted to use benzothiophene-derived aldehydes or anilines. nih.gov

Cascade reactions could be initiated at one of the functional groups, triggering a sequence of intramolecular cyclizations or rearrangements. For instance, a palladium-catalyzed reaction starting at the C2-bromo position could be followed by an intramolecular cyclization involving the C7-hydroxyl group, leading to novel fused ring systems. rsc.org The development of such reactions would provide rapid access to novel chemical scaffolds for screening in drug discovery and materials science. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-benzothiophen-7-ol, considering regioselective bromination and hydroxyl group compatibility?

  • Methodological Answer : Regioselective bromination can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) under controlled temperatures (0–25°C). Protecting the hydroxyl group with acetyl or trimethylsilyl groups prior to bromination prevents undesired side reactions. Post-bromination deprotection using mild acidic or basic conditions restores the hydroxyl functionality. Reaction progress should be monitored via TLC or HPLC to optimize yields .

Q. How can researchers resolve discrepancies in NMR data interpretation for brominated benzothiophene derivatives?

  • Methodological Answer : Use a combination of ¹H-¹³C HSQC, HMBC, and NOESY spectra to assign ambiguous signals. For structural confirmation, single-crystal X-ray diffraction is recommended (e.g., as demonstrated for 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran in ). Computational tools like DFT-based NMR shift predictions can validate experimental data .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store under inert gas (N₂ or Ar) at 2–8°C in amber vials. Stability can be assessed via accelerated degradation studies under varying pH, temperature, and UV exposure, with HPLC-MS tracking decomposition products .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Br vs. Cl or F) in benzothiophene derivatives affect biological activity, and how can contradictory data be reconciled?

  • Methodological Answer : Comparative studies using isosteric halogen analogs (e.g., 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid in ) can clarify steric/electronic effects on target binding. Bioactivity contradictions may arise from differences in assay conditions (e.g., solvent polarity, cell lines). Use dose-response curves and molecular docking simulations to validate mechanisms .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Parameters like Fukui indices and HOMO-LUMO gaps predict nucleophilic/electrophilic sites. Validate predictions with kinetic studies and Hammett plots .

Q. How can researchers design experiments to probe the electrophilic aromatic substitution (EAS) reactivity of this compound under varying conditions?

  • Methodological Answer : Use competitive EAS reactions with nitrobenzene or anisole as reference substrates. Vary solvents (polar vs. nonpolar) and catalysts (FeCl₃ vs. AlCl₃) to assess regioselectivity. Monitor reaction intermediates via in-situ IR spectroscopy or stopped-flow techniques .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data for halogenated benzothiophenes?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify outliers. Reproduce assays using standardized protocols (e.g., ISO 10993 for cytotoxicity). Triangulate findings with orthogonal methods like SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. What experimental controls are critical when studying the photophysical properties of this compound?

  • Methodological Answer : Include UV-stability controls (dark vs. light-exposed samples) and reference compounds (e.g., unsubstituted benzothiophene). Use time-resolved fluorescence spectroscopy to distinguish intrinsic photoluminescence from solvent or impurity effects .

Tables for Key Data

Property Value/Technique Reference
Regioselective BrominationNBS, 0–25°C, TLC monitoring
Stability StorageN₂, 2–8°C, amber vials
Structural ConfirmationX-ray crystallography
Computational ValidationDFT-based NMR/HOMO-LUMO calculations

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